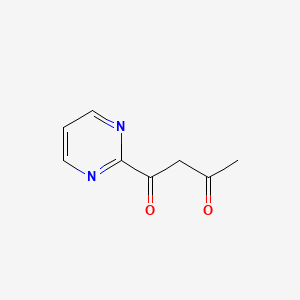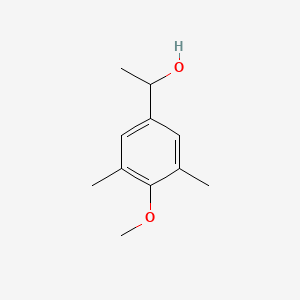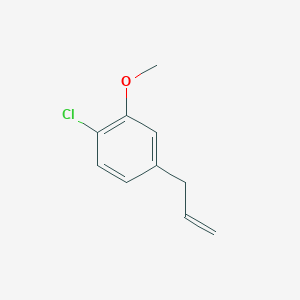
2-(5-Chloro-2-fluorophenyl)acetaldehyde
Vue d'ensemble
Description
2-(5-Chloro-2-fluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6ClFO. It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to an acetaldehyde group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-fluorophenyl)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-fluorobenzene, which undergoes a formylation reaction.
Formylation: This can be achieved using a Vilsmeier-Haack reaction, where the aromatic compound reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions efficiently.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chloro-2-fluorophenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 2-(5-Chloro-2-fluorophenyl)acetic acid.
Reduction: 2-(5-Chloro-2-fluorophenyl)ethanol.
Substitution: Products depend on the nucleophile used, such as 2-(5-Methoxy-2-fluorophenyl)acetaldehyde.
Applications De Recherche Scientifique
2-(5-Chloro-2-fluorophenyl)acetaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism by which 2-(5-Chloro-2-fluorophenyl)acetaldehyde exerts its effects involves:
Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids.
Pathways Involved: It can participate in metabolic pathways involving aldehyde dehydrogenase and other enzymes that process aldehydes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Chloro-2-fluorophenyl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-(5-Chloro-2-fluorophenyl)acetic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
2-(5-Chloro-2-fluorophenyl)acetaldehyde is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems.
This compound’s distinct structural features and reactivity make it a valuable subject of study in various scientific disciplines.
Propriétés
IUPAC Name |
2-(5-chloro-2-fluorophenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,4-5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFOZNISPXTKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290391 | |
| Record name | 5-Chloro-2-fluorobenzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023794-81-1 | |
| Record name | 5-Chloro-2-fluorobenzeneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1023794-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-fluorobenzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-[4-(Methylthio)phenyl]-1-butanol](/img/structure/B7977117.png)
